5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine
Description
5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 3-methoxybenzyl group attached via a sulfanyl (-S-) linker to the C5 position of the thiadiazole core. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-14-8-4-2-3-7(5-8)6-15-10-13-12-9(11)16-10/h2-5H,6H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUKTIIOSZCEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192790 | |
| Record name | 5-[[(3-Methoxyphenyl)methyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110076-51-2 | |
| Record name | 5-[[(3-Methoxyphenyl)methyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110076-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(3-Methoxyphenyl)methyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions generally involve heating the reaction mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula and a molecular weight of 253.34 . While specific case studies and comprehensive data tables focusing solely on the applications of this exact compound are not available within the provided search results, the information provided suggests potential applications and related research areas.
Basic Information
- Name : 5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Molecular Formula :
- Molecular Weight : 253.34
Scientific Research Applications
1,3,4-Thiadiazole Derivatives as Anti-Epileptic Agents
1,3,4-Thiadiazole derivatives have demonstrated potential as anti-epileptic agents . Research indicates that compounds substituted with a methoxy group (), such as 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, exhibit high effectiveness .
- One study found that 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine provided 19.64% protection at a low dose (30 mg/kg) and 64.28% protection at a high dose (300 mg/kg) with no observed toxicity .
- Molecular docking studies targeting voltage-gated channels were performed using Glide XP software .
Synthesis of 1,3,4-Thiadiazole Derivatives
Various methods for synthesizing 1,3,4-thiadiazole derivatives have been explored .
- One approach involves substituting the second and fifth positions of 1,3,4-thiadiazole with phenyl isocyanate derivatives, using thiosemicarbazide and carbon disulfide as precursors .
- Another method includes condensing 3-amino-4-hydroxybenzoate with ethanol .
- Microwave irradiation methods have also been used to synthesize 1,3,4-thiadiazole derivatives, offering improved effectiveness and higher yields compared to conventional methods .
Other Potential Applications
Given that the search results provide limited information regarding the applications of “5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine”, exploring its structural similarities to other compounds and their applications may provide insights. For instance, 1,3,4-Thiadiazole derivatives have a broad spectrum of applications in medicinal chemistry, including uses as:
Mechanism of Action
The mechanism of action of 5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Biological Activity
Overview
5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves the reaction of 3-methoxybenzyl chloride with thiourea to form a thiourea derivative. This intermediate is cyclized using dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. Studies report zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
- Antifungal Activity : The compound has demonstrated antifungal effects against Aspergillus niger and Penicillium species. Its activity was moderate against Candida albicans .
Anticancer Potential
Recent studies highlight the potential of this compound in cancer therapy:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. It interacts with kinases and proteases, disrupting cell signaling pathways essential for tumor growth .
- Comparative Efficacy : In vitro studies show that derivatives of thiadiazoles can inhibit cancer cell lines effectively. For example, certain derivatives have shown IC₅₀ values comparable to established anticancer drugs like Olaparib .
The biological activity of this compound is attributed to its ability to bind with specific molecular targets:
- Enzyme Inhibition : By binding to enzymes such as PARP1, the compound can inhibit their catalytic activity, leading to reduced cancer cell viability .
- Genetic Interaction : The compound may also interact with DNA and RNA structures, affecting gene expression and protein synthesis critical for cellular functions .
Comparative Analysis
To understand the uniqueness of this compound in relation to other compounds in the thiadiazole class, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Effective against E. coli, S. aureus | Inhibits PARP1 activity | Methoxybenzyl group enhances solubility |
| 2-Amino-1,3,4-thiadiazole | Moderate antibacterial activity | Cytostatic properties | Basic scaffold for further derivatization |
| 2-(Benzylsulfanyl)-5-(methoxybenzyl)-1,3,4-thiadiazole | Limited antifungal activity | Not extensively studied | Different substitution pattern |
Case Studies
Several studies have explored the biological efficacy of thiadiazoles:
- Antimicrobial Efficacy : A study demonstrated that various thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Studies : Research indicated that specific derivatives showed promising results in inhibiting breast cancer cell lines through mechanisms involving enzyme inhibition .
Q & A
Q. What are the standard synthetic routes for 5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation and alkylation. For example, thiosemicarbazides can undergo heterocyclization with carbon disulfide, followed by alkylation using 3-methoxybenzyl halides under basic conditions (e.g., NaOH) . Alternative routes involve refluxing precursors like acyl hydrazides with POCl₃ and subsequent pH-controlled precipitation . Key steps include:
- Cyclization with thiocyanate or sulfuric acid.
- Alkylation of the thiol group with 3-methoxybenzyl bromide.
- Purification via recrystallization (e.g., DMSO/water mixtures).
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters (e.g., a = 16.3579 Å, b = 6.1382 Å) .
- Spectroscopy : ¹H/¹³C NMR for confirming substituents (e.g., methoxybenzyl sulfanyl group) and IR for functional group analysis (e.g., N-H stretching at ~3300 cm⁻¹) .
- Mass spectrometry : To verify molecular weight (e.g., m/z 368.52 for C₁₂H₁₂N₆S₄) .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Studies suggest potential antimicrobial and anticancer activities. In vitro assays include:
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., MIC values <50 µg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
- Mechanistic studies : DNA intercalation or enzyme inhibition (e.g., thymidylate synthase) via molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Key variables include:
- Temperature : Higher yields (70–80%) reported at 90°C reflux vs. room temperature .
- Catalysts : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve alkylation kinetics .
- Purification : Gradient recrystallization (e.g., ethanol/water) reduces byproduct contamination .
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Methodological Answer : SAR studies require:
- Functional group variation : Synthesize analogs (e.g., replacing methoxy with halogen or alkyl groups) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents.
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with activity .
- Crystallographic data : Analyze bond angles (e.g., C-S-C ~101.7°) to predict conformational flexibility .
Q. How should researchers resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
